molecular formula C14H12Cl2O3S B2687956 2,5-Dichlorophenyl 3,4-dimethylbenzene-1-sulfonate CAS No. 2380032-78-8

2,5-Dichlorophenyl 3,4-dimethylbenzene-1-sulfonate

Cat. No. B2687956
CAS RN: 2380032-78-8
M. Wt: 331.21
InChI Key: ZLUYOFJDJHCOTL-UHFFFAOYSA-N
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Description

“2,5-Dichlorophenyl 3,4-dimethylbenzenesulfonate” is a chemical compound with the molecular formula C14H12Cl2O3S . The compound is part of the benzene-derived compounds, which can be named based on the positions and number of substituents attached to the benzene ring .

Scientific Research Applications

Fluorescent Molecular Probes

2,5-Dichlorophenyl 3,4-dimethylbenzene-1-sulfonate derivatives have been synthesized and investigated for their potential as fluorescent molecular probes. These compounds exhibit solvent-dependent fluorescence, which is highly correlated with the empirical solvent polarity parameter. This characteristic makes them suitable for developing ultrasensitive fluorescent probes for studying various biological events and processes, leveraging their strong fluorescence-environment dependence, long emission wavelengths, and high quantum yields (Diwu et al., 1997).

Polymer Electrolyte Membranes

Research has focused on synthesizing high molecular weight poly(2,5-benzophenone) derivatives, including this compound, for use in polymer electrolyte membranes (PEMs). These PEMs exhibit high thermal stability and are being explored for their potential in fuel cell applications, particularly due to their ability to conduct protons. The sulfonation process introduces sulfonic acid moieties to the polymer, enhancing their proton conductivity and water absorption capacities, which are crucial parameters for fuel cell efficiency (Ghassemi & McGrath, 2004).

Supramolecular Architectures

The structural modification of this compound compounds has allowed the exploration of different supramolecular architectures through crystal engineering. These architectures are mediated by various weak interactions, including hydrogen bonding and π-π interactions. This research provides insights into the design of new materials with potential applications in catalysis, drug delivery, and the development of nanoscale devices (Shakuntala et al., 2017).

Anion Exchange Membranes

The development of anion exchange membranes (AEMs) incorporating this compound has been reported. These membranes feature quaternary ammonium groups for the efficient removal of contaminants from water. Their high ion exchange capacity (IEC), low water uptake, and excellent thermal and alkaline stabilities make them suitable for various applications, including water purification and electrochemical energy conversion (Wang et al., 2015).

properties

IUPAC Name

(2,5-dichlorophenyl) 3,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O3S/c1-9-3-5-12(7-10(9)2)20(17,18)19-14-8-11(15)4-6-13(14)16/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLUYOFJDJHCOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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